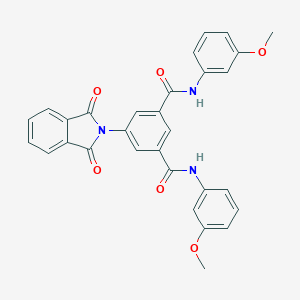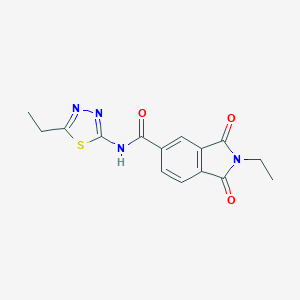
5-Chloro-2-(3-fluorophenyl)-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(3-fluorophenyl)-1,3-benzoxazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. This compound is also known as CF3BOZ and has a molecular formula of C14H8ClFNO.
Wirkmechanismus
The exact mechanism of action of 5-Chloro-2-(3-fluorophenyl)-1,3-benzoxazole is not fully understood. However, studies have suggested that this compound may exert its anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells. It may also inhibit the activity of certain enzymes involved in cancer cell growth. In addition, this compound has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 5-Chloro-2-(3-fluorophenyl)-1,3-benzoxazole exhibits low toxicity in vitro and in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of this compound. It has been shown to have potential as an anticancer agent, anti-inflammatory agent, and treatment for neurodegenerative diseases. It has also been investigated for its use in organic electronics and as a fluorescent probe for detecting metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Chloro-2-(3-fluorophenyl)-1,3-benzoxazole in lab experiments is its potential as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells, making it a promising candidate for further research. Another advantage is its potential use in organic electronics and as a fluorescent probe for detecting metal ions. However, one limitation of using this compound in lab experiments is its low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 5-Chloro-2-(3-fluorophenyl)-1,3-benzoxazole. One direction is to further investigate its potential as an anticancer agent and to optimize its structure for increased potency and selectivity. Another direction is to explore its potential as a treatment for neurodegenerative diseases and to elucidate its mechanism of action in the brain. Additionally, further research is needed to fully understand the potential applications of this compound in organic electronics and as a fluorescent probe for detecting metal ions.
Synthesemethoden
The synthesis of 5-Chloro-2-(3-fluorophenyl)-1,3-benzoxazole involves the reaction of 3-fluoroaniline, 2-chlorobenzoic acid, and phosphorus oxychloride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization. This method has been reported in the literature and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(3-fluorophenyl)-1,3-benzoxazole has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been investigated for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, this compound has been studied for its use in organic electronics and as a fluorescent probe for detecting metal ions.
Eigenschaften
Produktname |
5-Chloro-2-(3-fluorophenyl)-1,3-benzoxazole |
|---|---|
Molekularformel |
C13H7ClFNO |
Molekulargewicht |
247.65 g/mol |
IUPAC-Name |
5-chloro-2-(3-fluorophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C13H7ClFNO/c14-9-4-5-12-11(7-9)16-13(17-12)8-2-1-3-10(15)6-8/h1-7H |
InChI-Schlüssel |
BLCRVLWEAJIWAV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 3-[(3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-{[3-(methoxycarbonyl)anilino]carbonyl}benzoyl)amino]benzoate](/img/structure/B303082.png)

![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B303084.png)
![3-fluoro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B303086.png)
![N-[4-benzoyl-2-({[(4-methylphenyl)sulfanyl]acetyl}amino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303088.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B303089.png)
![4-({[(2,6-Dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B303090.png)

![2-(2,5-dimethylphenoxy)-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B303094.png)
![N-{3-[methyl(3-{[(phenylsulfanyl)acetyl]amino}propyl)amino]propyl}-2-(phenylsulfanyl)acetamide](/img/structure/B303097.png)
![2-(4-chlorophenyl)-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B303098.png)
![N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2,2-diphenylacetamide](/img/structure/B303100.png)
![2-(2,4-dimethylphenoxy)-N-(5-{[(2,4-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B303101.png)